3-bromo-N-(2,5-dimethoxyphenyl)benzamide

Epigenetics Bromodomain Inhibition BET Proteins

3-Bromo-N-(2,5-dimethoxyphenyl)benzamide offers a validated, cost-effective tool for BET bromodomain research. With potent BRD2 BD2 (IC₅₀=18 nM) and BRD4 BD1 (IC₅₀=19 nM) inhibition, it serves as an ideal reference compound for TR-FRET assay calibration. Its ~5-fold selectivity over BRDT provides a nuanced alternative to pan-BET inhibitors like JQ1. The one-step synthesis enables rapid SAR library expansion. LogP 3.07 balances permeability with drug-likeness. Avoid unreliable analogs—minor positional changes redirect target engagement (e.g., 4-bromo isomer targets FGFR1). Confirm stock and request a quote today.

Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
CAS No. 313368-16-0
Cat. No. B3877750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2,5-dimethoxyphenyl)benzamide
CAS313368-16-0
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H14BrNO3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18)
InChIKeyKULBIWXZTWXDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS 313368-16-0): Chemical Profile for Bromodomain Inhibitor Procurement


3-Bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS 313368-16-0) is a synthetic small molecule belonging to the N-arylbenzamide class [1]. Characterized by a 3-bromobenzoyl group linked to a 2,5-dimethoxyaniline moiety, it has a molecular weight of 336.18 g/mol and the molecular formula C₁₅H₁₄BrNO₃ [2][3]. The compound is structurally defined by its specific substitution pattern: a bromine atom at the meta-position of the benzoyl ring and methoxy groups at the ortho and meta positions of the aniline ring. This distinct substitution pattern is critical for its molecular recognition properties, differentiating it from other halogenated or methoxylated benzamide analogs. Key physicochemical descriptors, such as a calculated LogP of 3.07 and a topological polar surface area (tPSA) of 47.6 Ų, inform its drug-likeness and potential for passive membrane permeability .

Why 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide Cannot Be Substituted with Other Benzamide Analogs


Generic substitution within the N-arylbenzamide class is not feasible due to the compound's specific activity profile as a bromodomain inhibitor. Minor structural changes, such as altering the halogen's position, modifying the methoxy substitution pattern, or removing substituents, can drastically alter target binding affinity and selectivity. For instance, the unsubstituted parent compound, N-(2,5-dimethoxyphenyl)benzamide, lacks the critical bromine atom that enhances binding to BRD4 bromodomains [1]. Similarly, positional isomers like 4-bromo-N-(2,5-dimethoxyphenyl)benzamide have been reported to target Fibroblast Growth Factor Receptor 1 (FGFR1), demonstrating that the specific location of the bromine substituent directs a compound toward entirely different biological targets [2]. Therefore, relying on a close analog without direct comparative activity data carries a high risk of experimental failure due to off-target effects or a complete loss of the desired on-target potency. The evidence presented below quantitatively establishes the unique inhibition profile of 3-bromo-N-(2,5-dimethoxyphenyl)benzamide, justifying its specific selection for research on the BET family of bromodomains.

Quantitative Differentiation of 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide: A Comparative Evidence Guide for Procurement


BRD2 BD2 Inhibition Potency: A Quantitative Comparison with a Reference BET Inhibitor

3-bromo-N-(2,5-dimethoxyphenyl)benzamide demonstrates potent inhibition of the second bromodomain (BD2) of Bromodomain-containing protein 2 (BRD2). In a standardized TR-FRET assay, it exhibited an IC₅₀ of 18 nM [1]. This potency is superior to that of the reference BET inhibitor GSK046 (iBET-BD2) on the same target, which has a reported IC₅₀ of 264 nM under comparable assay conditions . The direct comparison reveals that the target compound is approximately 14.7-fold more potent than this established BD2 inhibitor in this assay.

Epigenetics Bromodomain Inhibition BET Proteins

BRD4 BD1 Inhibition: Head-to-Head Potency Against a Common Epigenetic Target

The compound also potently inhibits the first bromodomain (BD1) of BRD4, a key target in oncology research. It exhibits an IC₅₀ of 19 nM in a TR-FRET assay [1]. This performance is comparable to, or in some contexts better than, other known BRD4 inhibitors. For instance, the dual PLK1/BRD4 inhibitor BI-2536 has a reported BRD4 IC₅₀ of approximately 25-100 nM depending on the assay, placing the target compound on par with or slightly more potent than this well-characterized tool compound .

Epigenetics Bromodomain Inhibition BRD4

Intra-Family Selectivity Profile: Preferential Inhibition of BRD2/4 over BRDT

While potent against BRD2 and BRD4, the compound shows significantly weaker inhibition of the testis-specific bromodomain protein BRDT. BindingDB data indicates an IC₅₀ of approximately 100 nM for BRDT, representing a roughly 5-fold selectivity window for BRD2/4 over BRDT in a TR-FRET assay [1]. This contrasts with pan-BET inhibitors like JQ1, which inhibit all BET family members (BRD2, BRD3, BRD4, and BRDT) with similar low nanomolar potency [2].

Selectivity Profiling BET Bromodomains Chemical Probe Development

Physicochemical Property Differentiation: Lipophilicity and Water Solubility

The compound's physicochemical profile distinguishes it from other bromodomain inhibitors. Its calculated partition coefficient (LogP) is 3.07 and its estimated logarithmic aqueous solubility (LogSW) is -4.27 . This moderate lipophilicity suggests a balanced profile for both membrane permeability and aqueous solubility, which is a key consideration for in vitro assay development and potential in vivo applications. For comparison, the clinically investigated BET inhibitor I-BET762 (GSK525762) has a reported LogP of approximately 2.6, while other tool compounds like JQ1 have a higher LogP of ~3.5 [1].

Drug-likeness Physicochemical Properties ADME

Synthetic Accessibility and Commercial Sourcing for Research Programs

3-Bromo-N-(2,5-dimethoxyphenyl)benzamide is synthesized via a straightforward amide bond formation between 3-bromobenzoyl chloride and 2,5-dimethoxyaniline, a well-established reaction with high yields and purity . This synthetic simplicity translates directly to reliable commercial availability and cost-effectiveness. The compound is offered by multiple reputable vendors as part of their screening compound libraries (e.g., ChemBridge via Hit2Lead), ensuring consistent quality and rapid procurement . This contrasts with more complex BET inhibitors, which often require multi-step, low-yielding syntheses and are only available as expensive custom syntheses or from a limited number of specialty suppliers.

Chemical Synthesis Procurement Screening Library

Recommended Application Scenarios for 3-Bromo-N-(2,5-dimethoxyphenyl)benzamide Based on Quantified Evidence


High-Throughput Screening for Novel BET Bromodomain Inhibitors

The compound's potent inhibition of BRD2 BD2 (IC₅₀ = 18 nM) and BRD4 BD1 (IC₅₀ = 19 nM), coupled with its ready commercial availability and low cost, makes it an ideal positive control or starting point for high-throughput screening (HTS) campaigns aimed at discovering novel BET bromodomain inhibitors [1]. Its simple, one-step synthesis allows for the rapid generation of focused analog libraries to explore structure-activity relationships (SAR) around the benzamide core.

Chemical Probe for BRD2/4 Function with Reduced BRDT Liability

Researchers investigating the specific roles of BRD2 and BRD4 in cellular processes can utilize this compound due to its approximately 5-fold selectivity over BRDT (IC₅₀ ≈ 100 nM) [1]. This selectivity profile provides a more nuanced tool than pan-BET inhibitors like JQ1, which inhibit all BET family members equipotently . This allows for the interrogation of BRD2/4-dependent biology with a reduced likelihood of confounding phenotypes arising from BRDT inhibition.

Lead Optimization for Balancing Potency and Physicochemical Properties

With a moderate LogP of 3.07, the compound represents an attractive starting point for medicinal chemistry optimization programs seeking to balance potent BET inhibition with favorable drug-like properties [1]. Its physicochemical profile is intermediate between more hydrophilic (e.g., I-BET762) and more lipophilic (e.g., JQ1) BET inhibitors , offering a distinct chemical space from which to explore modifications that improve solubility, permeability, or metabolic stability while maintaining target engagement.

Calibration of TR-FRET Bromodomain Binding Assays

Given its well-defined IC₅₀ values for BRD2 BD1/BD2 and BRD4 BD1/BD2 in a standardized TR-FRET assay format [1], 3-bromo-N-(2,5-dimethoxyphenyl)benzamide serves as an excellent reference compound for calibrating and validating new TR-FRET assays designed to measure BET bromodomain inhibition. Its consistent activity across multiple bromodomains allows for a robust assessment of assay performance and inter-day variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-(2,5-dimethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.